Product packaging for Sulfasuccinamide sodium(Cat. No.:CAS No. 93777-01-6)

Sulfasuccinamide sodium

Cat. No.: B1602921
CAS No.: 93777-01-6
M. Wt: 294.26 g/mol
InChI Key: ZSSBHMSGBSLUHH-UHFFFAOYSA-M
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Description

Sulfasuccinamide sodium is a useful research compound. Its molecular formula is C10H11N2NaO5S and its molecular weight is 294.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N2NaO5S B1602921 Sulfasuccinamide sodium CAS No. 93777-01-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-oxo-4-(4-sulfamoylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S.Na/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBHMSGBSLUHH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918087
Record name Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate
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Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93777-01-6
Record name Sulfasuccinamide sodium
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Record name Sodium 4-oxo-4-(4-sulfamoylanilino)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-[[4-(aminosulphonyl)phenyl]amino]-4-oxobutyrate
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Record name SULFASUCCINAMIDE SODIUM
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Historical Trajectory of Succinimide and Sulfonamide Chemical Research

The story of Sulfasuccinamide (B1206736) sodium is intrinsically linked to the independent yet parallel research paths of two important chemical moieties: succinimide (B58015) and sulfonamides.

The parent compound of the succinimide family, pyrrolidine-2,5-dione, is a cyclic imide that can be prepared through the thermal decomposition of ammonium (B1175870) succinate. wikipedia.orgorgsyn.org For decades, the succinimide ring has been a focal point for synthetic chemists due to its reactive nature, stemming from the presence of both carbonyl and methylene (B1212753) groups. researchgate.net This reactivity allows for a wide range of chemical modifications, leading to a diverse library of derivatives. researchgate.net The exploration of these derivatives has been a fertile ground for discovering compounds with significant biological activities. Notably, several succinimide derivatives, such as ethosuximide, phensuximide, and methsuximide, have been developed as anticonvulsant drugs. wikipedia.orgnih.gov The inherent versatility of the succinimide structure has made it a valuable scaffold in medicinal chemistry for developing agents with antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netnih.gov

The journey of sulfonamides, or "sulfa drugs," began in the early 20th century. In 1935, Gerhard Domagk discovered the antibacterial properties of the sulfonamide dye Prontosil rubrum. wikipedia.orgnih.govebsco.com This groundbreaking discovery, which earned Domagk a Nobel Prize, ushered in the era of antibacterial chemotherapy. nih.govopenaccesspub.org It was soon discovered that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide (B372717). wikipedia.org This revelation sparked a "sulfa craze," leading to the synthesis of numerous sulfonamide derivatives with the aim of improving efficacy and broadening the spectrum of activity. wikipedia.orghuvepharma.com Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.orgvulcanchem.com This mechanism of action renders them bacteriostatic, inhibiting bacterial growth and multiplication. wikipedia.org The development of various sulfonamides, such as sulfathiazole (B1682510) and sulfadiazine (B1682646), played a critical role in treating bacterial infections before the widespread availability of penicillin. ebsco.comopenaccesspub.orghuvepharma.com

Evolution of Research Paradigms for Sulfasuccinamide Sodium

Research specifically focused on Sulfasuccinamide (B1206736) sodium has evolved from the foundational knowledge of its parent structures. Early investigations were likely driven by the desire to combine the structural features of sulfonamides and succinic acid to explore novel therapeutic properties. The core structure of Sulfasuccinamide, also known as succinylsulfanilamide, features a sulfonamide group attached to a succinamic acid moiety. cymitquimica.com

The primary research paradigm for Sulfasuccinamide sodium has centered on its properties as a sulfonamide antibacterial. targetmol.cnncats.iohodoodo.commedkoo.com It is understood to have properties similar to other sulfonamides like sulfamethoxazole (B1682508). targetmol.cnncats.iohodoodo.com The addition of the succinyl group was a chemical modification aimed at potentially altering the compound's solubility, distribution, or activity profile compared to simpler sulfonamides.

Foundational Significance of Sulfasuccinamide Sodium Within Specialized Chemical and Biological Disciplines

Classical Synthetic Approaches for this compound

The traditional synthesis of sulfonamide drugs, including sulfasuccinamide, often involves a multi-step process.

Precursor Synthesis and Strategic Derivatization

A common precursor in sulfonamide synthesis is p-aminobenzenesulfonamide (sulfanilamide). The synthesis of sulfasuccinamide would involve the derivatization of sulfanilamide (B372717). A plausible classical approach would involve the reaction of a sulfanilamide derivative with a succinic acid derivative. For instance, a protected form of sulfanilamide could be reacted with succinic anhydride (B1165640) or a derivative to form the succinamide (B89737) linkage. Subsequent deprotection and salt formation with sodium hydroxide (B78521) would yield the final product.

Another general approach for synthesizing related compounds, such as sulfo-N-hydroxysuccinimide salts, involves the cyclization of a sulfonated succinic acid, followed by reaction with hydroxylamine (B1172632) to form a sulfonated hydroxamic acid, which is then cyclized to the final product. google.comgoogle.com This highlights the strategic importance of precursor molecules like sulfonated succinic acids in building the core structure. google.comgoogle.com

Reaction Conditions and Optimization for Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often manipulated include temperature, reaction time, solvent, and the use of catalysts. For example, in the synthesis of related sulfo-N-hydroxysuccinimide salts, heating a suspension of sulfosuccinic monohydroxamic acid sodium salt in glacial acetic acid at 70-80°C leads to the formation of the desired product. google.com The reaction yield can be further improved by recovering additional product from the filtrate by precipitation with a solvent like acetone. google.com

In the synthesis of sulfacetamide (B1682645) sodium, a related sulfonamide, the process involves the sulfonation of acetanilide (B955) followed by neutralization with sodium hydroxide. vulcanchem.com The conditions for each step would be optimized to ensure high conversion and minimize side products.

Contemporary Methodologies in this compound Synthesis

Modern synthetic chemistry offers new strategies to improve the synthesis of compounds like sulfasuccinamide, focusing on efficiency, stereocontrol, and sustainability.

Stereoselective Synthesis Research for Analogues

Stereoselective synthesis is critical when a specific stereoisomer of a molecule exhibits desired activity while others may be inactive or cause unwanted side effects. iupac.org While information specifically on the stereoselective synthesis of sulfasuccinamide is limited, research into the stereoselective synthesis of related succinimide (B58015) structures is ongoing. For example, a visible-light-promoted, metal- and oxidant-free method has been developed for the synthesis of functionalized succinimides with excellent stereoselectivity. rsc.org Such methodologies could potentially be adapted for the synthesis of chiral sulfasuccinamide analogues. The ability to produce enantiomerically pure compounds is significant, as it can lead to products with enhanced activity. google.com

Application of Green Chemistry Principles in Synthetic Routes

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.krrroij.com Key aspects of green chemistry applicable to sulfasuccinamide synthesis include the use of safer solvents, minimizing waste, and improving atom economy. acs.org For instance, the use of water as a solvent in organic reactions is a key green chemistry approach. rsc.org Research into greener synthetic routes for related compounds is active. For example, ultrasonic-microwave co-irradiation has been used to enhance the synthesis of polyoxyethylene stearyl ether sodium sulfosuccinate (B1259242) in a solvent-free process, significantly reducing reaction time and temperature. benthamscience.com Such innovative techniques could be explored for a more environmentally benign synthesis of sulfasuccinamide. The development of catalyst-assisted reactions and the use of non-hazardous solvents like ionic liquids are also important trends in greener organic synthesis. nih.gov

Rational Derivatization Strategies for Sulfasuccinamide Analogues

Rational derivatization involves modifying the structure of a lead compound to improve its properties. For sulfasuccinamide, this could involve altering the succinamide or the sulfonamide portions of the molecule to create analogues with potentially enhanced antibacterial activity, better pharmacokinetic profiles, or reduced side effects.

Strategies for creating analogues of related sulfonamides often involve introducing different substituents on the amide nitrogen or the aromatic ring. For instance, various primary and secondary amines can be reacted with sodium arylsulfinates to produce a diverse range of sulfonamides. nih.gov Similarly, derivatization of the succinimide ring in related compounds can be achieved through various chemical transformations. The synthesis of analogues of deoxyfebrifugine, for example, involved preparing various quinazolinone derivatives and coupling them with a protected pelletierine. researchgate.net These strategies could be applied to generate a library of sulfasuccinamide analogues for further investigation.

Structure-Directed Synthesis of Modified Analogues

The concept of structure-directed synthesis involves designing and creating new molecules with specific functionalities based on the three-dimensional structure of a target or a lead compound. For sulfasuccinamide, this would entail modifying its core components—the sulfanilamide moiety, the succinamic acid linker, or both—to potentially enhance or alter its biological activity.

While direct examples for sulfasuccinamide are scarce, the synthesis of various succinimide derivatives for different biological applications is a well-established field. nih.gov In principle, modified analogues of sulfasuccinamide could be synthesized by utilizing substituted succinic anhydrides or derivatized sulfanilamides in the initial synthetic steps. For instance, introducing alkyl or aryl groups on the succinic acid backbone could lead to a range of analogues. The properties of these hypothetical analogues would depend on the nature and position of the introduced substituents.

Table 1: Potential Starting Materials for Synthesis of Modified Sulfasuccinamide Analogues

Starting Material 1: Sulfanilamide DerivativeStarting Material 2: Succinic Anhydride DerivativePotential Modified Analogue
SulfanilamideMethylsuccinic anhydrideN-((4-sulfamoylphenyl)carbamoyl)butanamide derivative
3-MethylsulfanilamideSuccinic anhydride3-Methyl-N-((4-sulfamoylphenyl)carbamoyl)benzamide derivative
Sulfanilamide2,3-Dimethylsuccinic anhydrideN-((4-sulfamoylphenyl)carbamoyl)-2,3-dimethylbutanamide derivative

This table is illustrative and represents a theoretical approach to generating analogues based on available synthetic strategies for related compounds.

Exploration of Novel Functionalization Reactions

The functionalization of existing drug molecules is a key strategy for developing new therapeutic agents with improved properties. For sulfasuccinamide, with its multiple functional groups (amide, sulfonamide, carboxylic acid, and aromatic ring), several types of reactions could theoretically be explored.

One area of potential functionalization for the broader class of sulfonamides involves the modification of the sulfonamide nitrogen. A recent study demonstrated a method for the N-sulfenylation of various sulfa drugs using thiosuccinimide. rsc.org This reaction creates a new S-N bond and introduces a sulfenyl group, which can be further modified. rsc.org This approach allows for late-stage functionalization, enabling the creation of diverse derivatives from the parent drug. rsc.org While this study did not exclusively focus on sulfasuccinamide, its principles could be applicable.

Another potential avenue for functionalization is the derivatization of the carboxylic acid group of the succinamic acid moiety. Standard esterification or amidation reactions could be employed to append various chemical entities, potentially altering the compound's solubility, distribution, or target-binding characteristics.

Computational Approaches in SAR/QSAR Modeling.arxiv.orgscielo.brmdpi.comnih.gov

Modern drug discovery heavily relies on computational methods to predict and analyze the biological activity of chemical compounds. These in silico techniques offer a rapid and cost-effective alternative to traditional experimental evaluations. plapiqui.edu.ar For sulfasuccinamide and its analogues, computational modeling provides valuable insights into their interactions with biological targets.

Ligand-Based Computational Analyses.arxiv.orgnih.gov

Ligand-based computational analyses focus on the drug molecule itself, correlating its structural or physicochemical properties with its biological activity. tandfonline.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. mdpi.com These studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For sulfonamides, QSAR models have been developed to predict various activities, including toxicity and antibacterial efficacy. plapiqui.edu.ar These models utilize molecular descriptors, which are numerical representations of a molecule's properties. mdpi.com

A common approach involves using multiple linear regression (MLR) to build the QSAR model. plapiqui.edu.ar For instance, a QSAR study on sulfonamide derivatives might use descriptors like electrophilicity, SCF energy, and molar refractivity to predict antioxidant activity. ekb.eg The resulting equation can then be used to estimate the activity of new, unsynthesized compounds. ekb.eg The selection of relevant descriptors is crucial for building a robust and predictive model. arxiv.org

Receptor-Based Computational Analyses for Molecular Interactions.ijpsonline.com

When the three-dimensional structure of the biological target, or receptor, is known, receptor-based computational analyses can provide detailed insights into the molecular interactions driving biological activity. tandfonline.com Molecular docking is a primary technique used in this approach. oalib.com

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. oalib.com For sulfonamides, docking studies have been employed to understand their interactions with various enzymes. nih.govoalib.com For example, the binding of sulfonamides to the active site of acetylcholinesterase, a key enzyme in the nervous system, has been investigated using molecular docking to explore their potential in treating Alzheimer's disease. nih.govoalib.com These studies can reveal crucial interactions, such as hydrogen bonds and π-π contacts, that govern the binding of the inhibitor to the enzyme's active site. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the complex. scielo.br

Molecular Descriptors and Predictive Modeling for this compound Activity.arxiv.orgnih.gov

The development of predictive models for the activity of sulfasuccinamide and its analogues relies on the careful selection of molecular descriptors. arxiv.org These descriptors can be broadly categorized into:

Constitutional descriptors: These describe the basic molecular composition, such as the number of atoms of a certain type or the number of benzene (B151609) rings. mdpi.com

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as hardness, chemical potential, and dipole moment. plapiqui.edu.ar

Hydrophobicity descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption and distribution. mdpi.com

Predictive modeling uses these descriptors to build a mathematical model that can forecast the biological activity of new compounds. splunk.com The goal is to create a model with high predictive power, often validated through internal and external testing. plapiqui.edu.ar For example, a QSAR model for the toxicity of sulfonamides might use quantum chemical descriptors to achieve a high correlation between observed and predicted toxicity values. plapiqui.edu.ar The process of building a predictive model involves several steps, including data collection, selection of predictor variables, and model construction using various algorithms like linear regression or machine learning methods. researchgate.netnih.govmdpi.com

Below is an example of a data table that could be used in a QSAR study of sulfonamide derivatives, showcasing various molecular descriptors.

Compoundlog(ω) (electrophilicity)SCF Energy (a.u.)Mol RefractivityExperimental IC50 (µM)Predicted IC50 (µM)
Derivative A0.5-15008010.510.2
Derivative B0.6-1550858.28.5
Derivative C0.4-14807812.111.9

This table is illustrative and does not represent actual experimental data for this compound.

Impact of Structural Modifications on In Vitro or Non-Human Biological Activity Profiles.ijpsonline.com

The biological activity of sulfonamides is highly dependent on their chemical structure. ekb.egtandfonline.com Modifications to various parts of the molecule can significantly impact its efficacy and selectivity. tandfonline.com

Key structural features that influence the activity of sulfonamides include:

The p-aminobenzoic acid (PABA) moiety: The aniline (B41778) (N4) amino group is generally essential for antibacterial activity, as it mimics PABA, a key substrate in the bacterial folic acid synthesis pathway. ekb.eg

The sulfonamide group: This group must be directly attached to the benzene ring for activity. ekb.eg The acidity of the sulfonamide nitrogen is also a critical factor; substitution with an electron-withdrawing heteroaromatic ring can increase acidity and enhance potency. ijpsonline.com

The N1-substituent: The nature of the substituent on the N1 nitrogen of the sulfonamide group plays a crucial role in determining the compound's properties. ekb.eg Introducing heteroaromatic substituents often increases activity, while double substitution at this position typically leads to inactive compounds. ekb.eg

The aromatic ring: Substitution on the benzene ring, other than the p-amino group, can reduce or abolish activity. ekb.eg

Studies on various sulfonamide derivatives have demonstrated the impact of these modifications. For instance, the introduction of different substituents on the sulfonamide nitrogen has been shown to alter the antifungal activity against various Candida species. mdpi.com Similarly, conjugating sulfonamides with other molecules, such as naproxen, has been explored to create compounds with dual inhibitory activity against enzymes like urease and cyclooxygenase-2. frontiersin.org

The following table summarizes the general structure-activity relationships for sulfonamides.

Structural ModificationImpact on Activity
Modification of the N4-amino group (other than for prodrugs)Loss of activity. ekb.eg
Substitution on the benzene ring (ortho and meta positions)Reduced activity. ekb.eg
N1-monosubstitution with heteroaromatic ringsIncreased activity. ekb.eg
N1-disubstitutionInactive compounds. ekb.eg
Sulfonamide group not directly attached to the benzene ringInactive compounds. ekb.eg

These structure-activity relationships, elucidated through both experimental and computational studies, provide a roadmap for the rational design of new and improved sulfonamide-based therapeutic agents.

Molecular and Cellular Mechanism of Action Research for Sulfasuccinamide Sodium

In Vitro Enzymatic Inhibition Studies (e.g., dihydropteroate (B1496061) synthetase)

Sulfasuccinamide (B1206736), like other sulfonamides, is understood to exert its antimicrobial effects through the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. toku-e.compatsnap.comnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov By acting as a competitive antagonist to PABA, sulfasuccinamide blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. patsnap.com Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids, and its depletion ultimately halts bacterial growth and replication. patsnap.com

The structural similarity between sulfasuccinamide and PABA allows it to bind to the active site of DHPS, preventing the natural substrate from binding and thereby inhibiting the enzymatic reaction. patsnap.com This mechanism of action confers selective toxicity towards bacteria and some primitive eukaryotes that must synthesize their own folic acid, as humans obtain it from their diet. patsnap.com

General Mechanism of Sulfonamide Action
StepDescriptionKey Molecules Involved
1Competitive binding to DHPSSulfonamide, PABA, Dihydropteroate Synthase (DHPS)
2Inhibition of dihydropteroate synthesisDihydropteroate
3Disruption of folic acid pathwayDihydrofolic acid, Tetrahydrofolic acid
4Inhibition of essential biomolecule synthesisDNA, RNA, Amino acids
5Bacteriostatic effect-

Cellular Pathway Modulation in Non-Human Model Systems and Cell Lines

Research on the effects of sulfasuccinamide at the cellular level in non-human models focuses on its primary antibacterial action. In bacterial cell systems, the primary modulated pathway is folate biosynthesis, as detailed in the enzymatic inhibition section. The consequence of this inhibition is the disruption of downstream pathways that rely on folate-derived cofactors, leading to a bacteriostatic effect. patsnap.com

While direct studies on sulfasuccinamide in specific non-human eukaryotic cell lines are limited in the provided results, research on other sulfonamides and related compounds in various cell systems can offer potential insights. For instance, studies on predatory bacteria, considered for therapeutic use, have been conducted on human cell lines to assess cytotoxicity and inflammatory responses. nih.gov Such methodologies could be applied to understand the off-target effects of sulfasuccinamide on non-bacterial cells.

The use of non-human model systems, such as in vivo animal models, has been employed to demonstrate the non-toxic and non-immunogenic nature of other potential therapeutic agents. nih.gov However, specific data on sulfasuccinamide's modulation of cellular pathways in these models is not detailed in the search results. The focus remains on its well-established antibacterial mechanism.

Molecular Target Identification and Characterization in Non-Human Biological Contexts

The primary molecular target of sulfasuccinamide in non-human biological contexts, specifically in susceptible bacteria, is unequivocally identified as dihydropteroate synthase (DHPS). toku-e.compatsnap.comnih.gov This enzyme is a key component of the folate biosynthesis pathway, which is essential for bacterial survival. nih.gov

Computational methods, such as subtractive and comparative genomics, are increasingly used to identify potential drug targets in pathogenic microorganisms. dovepress.comnih.gov These approaches aim to find proteins that are essential for the pathogen but absent in the host, thereby minimizing potential cross-reactivity. dovepress.com DHPS fits these criteria as it is vital for many bacteria but not for humans. patsnap.com

Structural studies of DHPS from various bacteria, such as Yersinia pestis, have provided detailed insights into the enzyme's active site and the mechanism of sulfonamide resistance. rcsb.org These studies reveal how sulfa drugs bind to the PABA-binding pocket and how mutations in the enzyme can reduce binding affinity, leading to resistance. nih.govrcsb.org

Key Molecular Target of Sulfasuccinamide
Target NameOrganism TypeCellular LocationFunctionEffect of Inhibition
Dihydropteroate Synthase (DHPS)BacteriaCytoplasmFolate SynthesisBacteriostasis

Beyond its primary target, research into the broader class of sulfamides, to which sulfasuccinamide belongs, has explored their potential as inhibitors of other enzymes. nih.gov These include carbonic anhydrases and various proteases. nih.gov However, the principal and clinically relevant molecular target of sulfasuccinamide remains DHPS in bacteria.

Elucidation of Structure-Mechanism Relationships at the Molecular Level

The structure-mechanism relationship of sulfasuccinamide is rooted in its structural analogy to para-aminobenzoic acid (PABA). patsnap.com This molecular mimicry is the foundation of its inhibitory action on dihydropteroate synthase (DHPS). The sulfonamide group (-SO2NH-) is a key feature, conferring the ability to compete with PABA for the enzyme's active site. patsnap.comnih.gov

The relationship between small changes in molecular structure and large variations in biological activity is a key area of study in medicinal chemistry, often analyzed using techniques like the Structure-Activity Landscape Index (SALI). blogspot.com For sulfonamides, modifications to the aromatic ring and the amine group can significantly impact their inhibitory potency and spectrum of activity.

The sulfamide (B24259) moiety itself is recognized for its role in binding to the active sites of various enzymes. nih.gov In some cases, it can coordinate with metal ions within the enzyme or interact with critical amino acid residues. nih.gov Furthermore, the physicochemical properties conferred by the sulfamide group, such as enhanced water solubility, can be crucial for a compound's biological activity. nih.gov

Studies into structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are vital for understanding how molecular features translate into biological function and for the design of new therapeutic agents. nih.govuzh.ch For sulfasuccinamide, the succinamide (B89737) group attached to the sulfanilamide (B372717) core influences its properties, though specific details on how this group modulates the interaction with DHPS at a molecular level are not extensively covered in the search results.

Pharmacological Disposition and in Vitro / Non Human in Vivo Studies of Sulfasuccinamide Sodium

Absorption and Distribution Studies in Non-Human Biological Systems

Studies on succinylsulfathiazole (B1662138) indicate that its absorption from the gastrointestinal tract is limited. The majority of the compound, approximately 95%, remains in the intestines, where it exerts its antibacterial effect locally. wikipedia.org The small portion that is absorbed, about 5%, is the result of slow hydrolysis to sulfathiazole (B1682510). wikipedia.org

Once absorbed, the distribution of the hydrolyzed active moiety, sulfathiazole, is expected to be widespread throughout the body's tissues. For instance, studies on the parent compound sulfadiazine (B1682646) show good distribution into various fluids and tissues, including pleural, peritoneal, synovial, and ocular fluids. chemicalbook.com While specific distribution data for the active component of sulfasuccinamide (B1206736) sodium is not available, the behavior of other sulfonamides suggests it would likely distribute similarly.

In a study on pigs administered sulfathiazole intramuscularly, the volume of distribution was determined to be 1.16 ± 0.16 L/kg, indicating significant distribution into tissues. researchgate.net

Metabolic Transformation Pathways in Model Organisms

The primary metabolic transformation of succinylsulfathiazole in model organisms is the hydrolysis of the amide bond, which cleaves the succinyl group to release the active antimicrobial agent, sulfathiazole. wikipedia.orgnih.gov This process is largely carried out by intestinal microflora. nih.gov For example, the prodrug succinylsulfathiazole requires activation by microbial amidases to form sulfathiazole, which is effective against gastrointestinal tract infections. nih.gov

This targeted activation within the gut is a key feature of this type of sulfonamide prodrug. While direct studies on sulfasuccinamide sodium are not available, a similar metabolic activation pathway mediated by gut microbiota would be anticipated.

Excretion Mechanisms in Non-Human Biological Systems

The excretion of succinylsulfathiazole has been studied in several animal models, revealing species-specific differences in biliary excretion. In rats, a significant portion of intravenously administered succinylsulfathiazole is excreted unchanged in the bile. nih.gov In contrast, rabbits excrete a much smaller percentage through this route. nih.gov

The following table summarizes the biliary excretion of succinylsulfathiazole in rats and rabbits.

SpeciesRoute of AdministrationDosePercent of Dose Excreted in Bile (3 hours)
RatIntravenous20 mg/kg~30%
RabbitIntravenous20 mg/kg~1%
Rat (renal pedicles ligated)Intravenous20 mg/kg~80%
Rabbit (renal pedicles ligated)Intravenous20 mg/kg~2%
Data from a study on the biliary excretion of [14C]succinylsulphathiazole. nih.gov

Further research has shown that the extent of biliary excretion of sulfonamides is influenced by molecular weight and the animal species. portlandpress.com Rats, dogs, and hens have been identified as good excretors of compounds with higher molecular weight like succinylsulfathiazole, while rabbits, guinea pigs, and monkeys are poor excretors. portlandpress.com

The primary route of excretion for the absorbed and hydrolyzed sulfathiazole is expected to be renal. Studies on the parent compound sulfadiazine show that it and its acetylated metabolite are mainly excreted by glomerular filtration. chemicalbook.com

In Vitro Biotransformation Assessments

In vitro studies are crucial for understanding the metabolic fate of compounds like this compound. Research on the related compound, succinylsulfathiazole, has utilized in vitro models to investigate its metabolism. For instance, in vitro incubation of succinylsulfathiazole with ruminal microorganisms has been shown to inhibit cellulose (B213188) digestion and the production of volatile fatty acids, with an inhibitory concentration of 25 µg/mL of the released sulfathiazole. ncats.io

Furthermore, in vitro models using fecal slurries from different species, including humans and dogs, have been developed to study the bacteria-related metabolism of drugs. ucl.ac.uk These models have been instrumental in understanding the degradation of sulfonamides like sulfasalazine (B1682708) and would be applicable to studying the biotransformation of this compound. ucl.ac.uk Such studies confirm that the hydrolysis of the succinyl group is a critical step in the activation of these prodrugs and is mediated by microbial enzymes. nih.gov

Advanced Analytical Methodologies for Sulfasuccinamide Sodium

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable in pharmaceutical analysis. researchgate.netcas.cz It operates on the principle of distributing components between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique in the pharmaceutical industry for the analysis of a wide array of compounds, including those with diverse polarities and molecular weights. nih.gov A key application of HPLC is in the development of stability-indicating methods, which are crucial for monitoring the degradation of active pharmaceutical ingredients (APIs) under various stress conditions such as heat, light, and humidity. researchgate.net

In the development of an HPLC method, several factors are systematically optimized to achieve the desired separation and quantification. This includes the careful selection of the stationary phase (column), the composition of the mobile phase, flow rate, and detector wavelength. researchgate.nettnsroindia.org.in For instance, reversed-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase is paired with a polar mobile phase. cas.cz

A typical HPLC method development process involves:

Column Selection: Different column chemistries and dimensions are tested to find the optimal separation efficiency. Common choices include C18 and C8 columns. researchgate.net

Mobile Phase Optimization: The ratio of organic solvents (like acetonitrile (B52724) and methanol) to aqueous buffer is adjusted to achieve good resolution and acceptable retention times for the analytes. researchgate.netresearchgate.net The pH of the buffer is also a critical parameter that can significantly influence the retention and peak shape of ionizable compounds. researchgate.net

Detector Wavelength Selection: The UV detector wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net

Method Validation: Once developed, the method is validated according to ICH guidelines to ensure its accuracy, precision, linearity, robustness, and sensitivity (Limit of Detection and Limit of Quantification). tnsroindia.org.in

The table below summarizes typical parameters investigated during HPLC method development for sulfonamide-containing drugs.

ParameterTypical Conditions Investigated
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm), C8
Mobile Phase Acetonitrile, Methanol, Water, Buffers (e.g., phosphate, acetate) in various ratios
pH Adjusted to optimize peak shape and retention
Flow Rate Typically 0.8 - 1.5 mL/min
Detection UV spectrophotometry (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 30°C)

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. elgalabwater.compharmacyjournal.org It separates components of a sample based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. nih.govpharmacyjournal.org For non-volatile compounds, a derivatization step is often required to increase their volatility. elgalabwater.com

When coupled with a mass spectrometer (GC-MS), the technique offers high sensitivity and specificity, allowing for the detection of trace amounts of substances and the identification of unknown compounds. elgalabwater.commdpi.com This is particularly useful in forensic analysis and for detecting contaminants. mdpi.comsepscience.com

Key aspects of GC applications in pharmaceutical analysis include:

Derivatization: To analyze non-volatile drugs like Sulfasuccinamide (B1206736) sodium, chemical modification to a more volatile derivative may be necessary.

Column Selection: The choice of the GC column, particularly the stationary phase, is critical for achieving the desired separation.

Temperature Programming: The column temperature is often programmed to increase during the analysis to elute compounds with a wide range of boiling points. chromatographyonline.com

Detector: While various detectors can be used, mass spectrometry (MS) provides the highest level of selectivity and identification capabilities. elgalabwater.com

The following table outlines common parameters in GC analysis.

ParameterDescription
Mobile Phase (Carrier Gas) An inert gas such as Helium or Nitrogen. nih.gov
Stationary Phase A high-boiling liquid coated on an inert solid support or the inner wall of the column.
Injection Port Heated to vaporize the sample.
Column A long, thin tube, either packed or capillary, housed in an oven.
Oven Allows for precise temperature control, often with programming capabilities. chromatographyonline.com
Detector Measures the components as they elute from the column (e.g., Flame Ionization Detector, Mass Spectrometer).

Other Advanced Chromatographic Approaches

Beyond conventional HPLC and GC, several other advanced chromatographic techniques offer unique advantages for pharmaceutical analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than HPLC. slideshare.net The result is significantly faster analysis times, improved resolution, and higher sensitivity. scielo.br

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is particularly advantageous for the analysis of thermally labile and high-molecular-weight compounds without the need for derivatization. nih.gov

Ion Chromatography (IC): IC is a specialized form of liquid chromatography used for the separation and quantification of ionic species. d-nb.info It has been successfully employed for the analysis of various sulfur-containing compounds. d-nb.info

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are invaluable for determining the chemical structure of molecules and for their quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. nih.gov It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. mdpi.com

For a compound like Sulfasuccinamide sodium, ¹H NMR and ¹³C NMR would be the primary experiments for structural elucidation. Furthermore, 2D NMR techniques can provide information about the connectivity of atoms. Quantitative NMR (qNMR) can be used for the precise measurement of the concentration of a substance by comparing the integral of its signal to that of a certified internal standard. iapchem.org

The sodium-23 (B1245947) (²³Na) nucleus is also NMR-active and can be used to study the ionic environment of the sodium salt. northwestern.edu The chemical shift of ²³Na is sensitive to its coordination and the nature of the counter-ion. northwestern.edu

The table below lists some properties of the ²³Na nucleus relevant to NMR spectroscopy.

PropertyValue
Natural Abundance (%) 100
Nuclear Spin (I) 3/2
Resonance Frequency (MHz) at 11.744T 132.256
Relative Sensitivity (¹H=1.00) 9.25 x 10⁻²
Data sourced from IMSERC northwestern.edu

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. premierbiosoft.com It is a cornerstone of modern pharmaceutical analysis, used for compound identification, quantification, impurity profiling, and structural elucidation. pharmafocusamerica.com

When coupled with a chromatographic separation technique like LC or GC (i.e., LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. slideshare.net

Key MS techniques and their applications include:

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules. d-nb.info

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis. mdpi.com A specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and enhances selectivity and sensitivity for quantification. pharmafocusamerica.comgoogleapis.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide highly accurate mass measurements, which can be used to determine the elemental composition of a compound. scielo.br

The fragmentation pattern of this compound in a mass spectrometer would provide a unique "fingerprint" that can be used for its unambiguous identification. premierbiosoft.com

UV-Vis and Infrared (IR) Spectroscopy for Characterization

Spectroscopic methods are indispensable tools for the structural elucidation and characterization of pharmaceutical compounds. americanpharmaceuticalreview.com Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, in particular, provide valuable information about the electronic transitions and functional groups present in a molecule, respectively.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons to higher energy states. acgpubs.org While the resulting spectra are often broad and may not be highly specific for identification on their own, they are highly useful for quantitative analysis and for providing information about chromophoric groups within the molecule. mdpi.com For this compound, the aromatic ring and the carbonyl groups of the succinamide (B89737) moiety are expected to be the primary chromophores.

The UV spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would likely exhibit absorption maxima characteristic of the substituted benzene (B151609) ring. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. americanpharmaceuticalreview.com When a compound is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that serves as a molecular "fingerprint". americanpharmaceuticalreview.com The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Key expected vibrational frequencies for this compound are detailed in the table below. These frequencies are based on typical ranges for the respective functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3500-3200
C-H (Aromatic) Stretching 3100-3000
C-H (Aliphatic) Stretching 3000-2850
C=O (Amide) Stretching 1680-1630
C=C (Aromatic) Stretching 1600-1450
S=O (Sulfonamide) Asymmetric Stretching 1370-1335
S=O (Sulfonamide) Symmetric Stretching 1170-1150
C-N Stretching 1400-1000

The region between 1600 cm⁻¹ and 500 cm⁻¹ in the IR spectrum is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for definitive identification when compared to a reference spectrum. americanpharmaceuticalreview.com

Electrochemical and Other Specialized Analytical Methods

Beyond standard spectroscopic techniques, electrochemical and other specialized methods offer sensitive and selective approaches for the analysis of this compound.

Electrochemical Methods

Electrochemical techniques are based on measuring the electrical properties of a solution containing the analyte. These methods can be highly sensitive and are well-suited for the determination of electroactive species. Sulfonamides can be electrochemically oxidized or reduced, providing a basis for their quantitative analysis. Techniques such as voltammetry, polarography, and potentiometry could be adapted for the analysis of this compound.

For instance, a voltammetric method could be developed using a modified glassy carbon electrode. duyaonet.com The oxidation of the sulfonamide group or the aromatic amine on the electrode surface would produce a current proportional to the concentration of this compound in the sample. The development of such a method would involve optimizing parameters like pH, supporting electrolyte, and scan rate. duyaonet.com

Table 2: Potential Electrochemical Methods for this compound Analysis

Technique Principle Potential Application for this compound
Cyclic Voltammetry Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. Investigation of the redox behavior of the sulfonamide and amino groups.
Differential Pulse Voltammetry A potential is applied to the working electrode that consists of small pulses superimposed on a linearly changing potential. Quantitative determination at low concentrations due to enhanced sensitivity compared to cyclic voltammetry.
Square-Wave Voltammetry A large-amplitude differential technique in which a waveform composed of a symmetrical square wave, superimposed on a base staircase potential, is applied to the working electrode. High-speed analysis and improved signal-to-noise ratio for trace-level quantification. duyaonet.com

Other Specialized Analytical Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are workhorse methods in pharmaceutical analysis for the separation, identification, and quantification of drug substances. jocpr.com An HPLC method for this compound would typically involve a reversed-phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netscispace.com Detection could be achieved using a UV detector set at the wavelength of maximum absorbance of the compound. researchgate.net

For more complex matrices or when higher sensitivity and specificity are required, HPLC coupled with mass spectrometry (LC-MS) is the method of choice. scispace.comjfda-online.com LC-MS provides molecular weight and structural information, which is invaluable for impurity profiling and metabolite identification.

Method Validation and Quality Control Protocols in Research Settings

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of analytical data. americanpharmaceuticalreview.comdemarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com In a research setting, while the extent of validation may be different from that required for routine quality control in a GMP environment, the fundamental principles remain the same.

According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be considered for the validation of analytical methods: duyaonet.comfda.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmadevils.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. pharmadevils.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. slideshare.net

Accuracy: The closeness of the test results obtained by the method to the true value. pharmadevils.com

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed at three levels: repeatability, intermediate precision, and reproducibility. pharmadevils.com

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmadevils.com

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. pharmadevils.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmadevils.com

Quality Control in Research

In a research setting, quality control (QC) ensures that the analytical methods are performing as expected on an ongoing basis. compliancequest.com This involves the regular use of system suitability tests to verify that the analytical system is working properly before running any samples. pharmadevils.com For example, in an HPLC method, system suitability could involve injecting a standard solution to check for parameters like retention time, peak area, and theoretical plates. pharmaguideline.com

The use of control samples with known concentrations of this compound can also be included in analytical runs to monitor the accuracy and precision of the method over time. Any deviations from the expected results should be investigated to identify and rectify the source of the error. pharmaguideline.com

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria in a Research Context
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity angle should be less than the peak purity threshold.
Linearity Correlation coefficient (r²) of the calibration curve. r² ≥ 0.99
Accuracy Percent recovery of a known amount of analyte spiked into a blank matrix. 98.0% to 102.0% recovery
Precision (Repeatability) Relative Standard Deviation (RSD) of multiple measurements of a single sample. RSD ≤ 2%
Intermediate Precision RSD of results from different analysts, on different days, or with different equipment. RSD ≤ 3%
LOQ The concentration at which the signal-to-noise ratio is at least 10:1. Signal-to-noise ratio ≥ 10

Computational and Theoretical Chemistry Studies of Sulfasuccinamide Sodium

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. nih.gov For sulfasuccinamide (B1206736) sodium, these calculations can predict its three-dimensional geometry, charge distribution, and molecular orbitals, which are crucial for understanding its chemical behavior.

Molecular Structure Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are commonly used to determine the most stable conformation (the optimized molecular structure) of sulfonamide derivatives. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's shape and steric properties.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. These descriptors, as defined by Conceptual DFT, provide a framework for predicting how a molecule will behave in a chemical reaction. scispace.com

Table 1: Global Reactivity Descriptors from Conceptual DFT

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic nature. |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Electrostatic Potential (MESP): MESP maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For sulfasuccinamide sodium, an MESP map would highlight the electronegative oxygen atoms of the sulfonyl and carboxyl groups as potential sites for electrophilic attack, and the amine groups as potential nucleophilic sites. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules in Non-Human Models

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com This technique allows researchers to model the dynamic interactions between a drug molecule, like this compound, and its biological target, such as a protein or enzyme, providing insights that are often inaccessible through experimental methods alone. researchgate.net

The general process of an MD simulation involves:

System Setup: A three-dimensional model of the biological macromolecule (e.g., a bacterial enzyme) and the ligand (this compound) is placed in a simulation box, which is then filled with solvent molecules (typically water) and ions to mimic physiological conditions. researchgate.net

Force Field Application: A force field (e.g., CHARMM, AMBER) is applied to the system. The force field is a set of parameters that defines the potential energy of the system, describing the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com

Simulation Run: Newton's equations of motion are solved iteratively for each atom in the system, generating trajectories that describe how the positions and velocities of the atoms change over time. nih.gov Simulations of protein-ligand complexes are often run for nanoseconds to microseconds to observe significant conformational changes and binding events. researchgate.netnih.gov

Insights from MD Simulations: For this compound, MD simulations could be used to study its interaction with bacterial enzymes, such as dihydropteroate (B1496061) synthase (DHPS), a common target for sulfonamides. Such simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the protein's binding site, the stability of the complex can be assessed. nih.gov

Key Interacting Residues: MD simulations can identify the specific amino acid residues in the protein that form stable hydrogen bonds, ionic interactions, or hydrophobic contacts with the drug molecule. researchgate.net

Conformational Changes: The simulation can show how the protein and/or the ligand change their shape upon binding, which can be crucial for biological activity.

Binding Free Energy: Advanced computational techniques, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be applied to MD trajectories to estimate the binding free energy of the ligand to its target, providing a quantitative measure of binding affinity. nih.gov

In Silico Screening and Rational Design of Sulfasuccinamide Analogues

In silico methods play a crucial role in modern drug discovery by enabling the rapid screening of large virtual libraries of compounds and the rational design of new molecules with improved properties. nih.govresearchgate.net These computational approaches can be applied to develop analogues of this compound with potentially enhanced efficacy, better pharmacokinetic profiles, or the ability to overcome microbial resistance. nih.gov

Virtual Screening: Virtual screening involves computationally evaluating large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the structure of a known active molecule, like sulfasuccinamide, as a template to search for other compounds with similar structural or chemical features.

Structure-based virtual screening: This approach, often called molecular docking, uses the 3D structure of the target protein to predict how well different small molecules fit into its binding site and estimates their binding affinity. sciepub.com

Rational Design and Lead Optimization: Once a lead compound is identified, computational methods can be used to design new analogues with improved properties. This process often involves:

Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related compounds and correlating their predicted binding affinities with their chemical structures, researchers can identify which parts of the molecule are most important for its activity. nih.gov

Scaffold Hopping: This technique involves replacing the core chemical structure (scaffold) of a molecule while retaining its key binding elements, potentially leading to new chemical classes of compounds with improved properties. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can then be used to design new molecules that fit these requirements. nih.gov

Table 2: Common Software and Databases for In Silico Drug Design

Category Examples Application
Molecular Docking Software AutoDock Vina, Glide, GOLD Predicts the binding mode and affinity of a ligand to a receptor. sciepub.com
Chemical Databases PubChem, ZINC, ChemSpider Large collections of chemical structures for virtual screening. nih.gov
Pharmacophore Modeling Discovery Studio, MOE Identifies and utilizes the key features for biological activity.

| ADMET Prediction | SwissADME, pkCSM | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of molecules. rsc.org |

This table is interactive. You can sort the columns by clicking on the headers.

The design of novel sulfonamide derivatives is an active area of research, with studies focusing on creating compounds with activity against resistant bacterial strains or for other therapeutic applications like anti-tumor and anti-inflammatory agents. nih.govjournalijar.com

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods, primarily based on quantum chemical calculations, can predict various spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These predictions are valuable for confirming the identity of a synthesized compound and for interpreting experimental spectra.

Infrared (IR) Spectroscopy Prediction: DFT calculations can be used to compute the vibrational frequencies of a molecule. d-nb.info These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. By comparing the predicted spectrum with the experimental one, researchers can assign the observed bands to specific vibrational modes of the molecule, such as the stretching and bending of particular chemical bonds. researchgate.netnih.gov For this compound, this would involve identifying the characteristic vibrations of the S=O and N-H bonds in the sulfonamide group, as well as the C=O vibrations of the succinamide (B89737) moiety. mdpi.com

Table 3: Typical Calculated Vibrational Frequencies for Sulfonamides

Functional Group Vibrational Mode Typical Wavenumber Range (cm-1)
SO2 Asymmetric Stretching 1330 - 1350
SO2 Symmetric Stretching 1180 - 1250
N-H Stretching 3300 - 3500

| C=O | Stretching | 1650 - 1750 |

Note: These are general ranges for sulfonamides and related structures; specific values for this compound would require dedicated calculations. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the atomic nuclei. Quantum chemical methods can calculate the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. frontiersin.org Predicting 1H and 13C NMR spectra for this compound would help in assigning the signals in an experimental spectrum to specific atoms in the molecule. nih.gov While DFT calculations have traditionally been used for this purpose, newer machine learning-based approaches are showing increasing accuracy and speed. nih.govgithub.io

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects, which are often modeled using a polarizable continuum model (PCM). github.ionih.gov Comparing theoretical and experimental spectra is a powerful tool for structural elucidation and confirmation. nih.gov

Pre Clinical Research on Sulfasuccinamide Sodium in Non Human Models

Development and Characterization of Relevant Animal and In Vitro Models

The development of animal and in vitro models for studying sulfonamides, including what would be applicable to Sulfasuccinamide (B1206736) sodium, is well-established, primarily focusing on target animal species for veterinary applications.

Animal Models: The primary animal models for sulfonamide research are livestock species such as cattle, poultry, and swine, reflecting the therapeutic targets of these drugs. For intestinal infections, which are a key indication for poorly absorbed sulfonamides like Sulfasuccinamide, models of enteric diseases are particularly relevant. These can include experimentally induced infections with specific pathogens. For instance, broiler chickens are used in models of necrotic enteritis caused by Clostridium perfringens. msdvetmanual.comnih.gov Calves are utilized in studies of neonatal diarrhea caused by pathogenic strains of Escherichia coli. nih.gov The selection of the animal model is dictated by the intended therapeutic application and the pathogen of interest.

In Vitro Models: In vitro models are crucial for determining the fundamental antibacterial properties of sulfonamides. These typically involve the use of standardized microbiological assays.

Broth and Agar Dilution Methods: These methods are employed to determine the Minimum Inhibitory Concentration (MIC) of a drug against various bacterial isolates. This provides a quantitative measure of the drug's potency.

Cell Lines: While less common for primary antibacterial screening, non-human cell lines could be used in later-stage pre-clinical research to investigate aspects like cytotoxicity and interaction with host cells.

In Vitro and Ex Vivo Biological Activity Assessments in Non-Human Tissues and Cell Lines

The in vitro biological activity of sulfonamides is centered on their antibacterial properties. As a member of this class, Sulfasuccinamide sodium is expected to exhibit a broad spectrum of activity against various pathogenic bacteria.

Antibacterial Spectrum: Sulfonamides are effective against a wide range of gram-positive and gram-negative bacteria. Susceptible organisms often include species of Streptococcus, Staphylococcus, Salmonella, Pasteurella, and E. coli.

Mechanism of Action: The antibacterial effect of sulfonamides stems from their ability to competitively inhibit the enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in bacteria. Folic acid is a vital component for bacterial growth and replication.

A representative, though not specific to this compound, in vitro susceptibility profile for various veterinary pathogens against a range of sulfonamides is presented below.

Bacterial SpeciesSulfonamide MIC50 (µg/mL)
Bordetella bronchiseptica0.5 - 8
Pasteurella multocida2 - 32
Haemophilus pleuropneumoniae8 - 64
Streptococcus suis>32

Data sourced from studies on various sulfonamides against porcine pathogens. The MIC50 represents the concentration at which 50% of the isolates were inhibited. nih.gov

Efficacy Studies in Non-Human Disease Models (e.g., veterinary applications, microbial pathogen models)

Efficacy studies in non-human disease models are critical for establishing the therapeutic potential of a drug in a living organism. For a poorly absorbed sulfonamide like Sulfasuccinamide, these studies would logically focus on gastrointestinal infections.

Necrotic Enteritis in Poultry: This disease, caused by Clostridium perfringens, is a significant concern in the poultry industry. msdvetmanual.com Efficacy studies would involve challenging broiler chickens with the pathogen and then treating them with the sulfonamide, likely administered in feed or water. Key parameters measured would include mortality rates, intestinal lesion scores, and weight gain.

Calf Scours (Neonatal Calf Diarrhea): This is a common and economically important disease in young calves, often caused by enterotoxigenic E. coli. nih.gov In an experimental setting, calves would be infected and then treated with the sulfonamide. Efficacy would be assessed by monitoring the severity and duration of diarrhea, mortality rates, and the shedding of the pathogen in feces.

The following table illustrates the type of data that would be collected in such an efficacy study, using a hypothetical model of neonatal calf diarrhea.

Treatment GroupNumber of CalvesMortality Rate (%)Mean Duration of Diarrhea (days)
This compound100103.5
Placebo Control100256.2

This is a hypothetical data table for illustrative purposes.

Comparative Non-Human Pharmacological Disposition Studies

Pharmacological disposition, encompassing absorption, distribution, metabolism, and excretion (ADME), is a key aspect of pre-clinical research. For Sulfasuccinamide, which is intended for local action in the gut, the focus would be on its limited absorption.

Absorption: Following oral administration, poorly absorbed sulfonamides are expected to have low systemic bioavailability. Studies in target animals, such as pigs or cattle, would involve administering the drug and then measuring its concentration in blood plasma over time. The low plasma concentrations would confirm its limited absorption.

Distribution: In line with poor absorption, the distribution of Sulfasuccinamide to various tissues would be expected to be minimal. Tissue residue studies, where drug concentrations are measured in edible tissues like muscle, liver, and kidney, would be conducted to confirm this. nih.govnih.gov

Metabolism: Any small amount of absorbed drug would likely undergo metabolism, primarily in the liver. A common metabolic pathway for sulfonamides is acetylation.

Excretion: The majority of an orally administered dose of a poorly absorbed sulfonamide would be excreted unchanged in the feces. Any absorbed fraction would be primarily eliminated via the kidneys in the urine, both as the parent drug and its metabolites.

Comparative studies across different animal species (e.g., poultry vs. swine) would be important to understand any species-specific differences in these pharmacokinetic parameters.

Environmental Fate and Ecological Impact of Sulfasuccinamide Sodium

Environmental Degradation Pathways and Kinetics

The persistence of a sulfonamide antibiotic in the environment is determined by its susceptibility to various degradation processes. The primary abiotic degradation pathways for sulfonamides include photolysis and hydrolysis. The molecular structure of sulfonamides, featuring a central aniline (B41778) ring and a sulfonamide group, influences their reactivity.

Photodegradation is a significant pathway for the removal of many sulfonamides from sunlit aquatic environments. The process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For instance, research on the related compound sulfacetamide (B1682645) has shown it undergoes photocatalytic degradation in the presence of UV radiation and a catalyst like titanium dioxide (TiO₂). wikipedia.org The degradation of sulfacetamide under these conditions leads to the formation of intermediate products, which can be further mineralized. wikipedia.org The main transformation pathways for sulfonamides in chemical degradation processes often involve the modification of the amino (N¹H₂-) moiety and the breakdown of the sulfonamide bridge (-SO₂-N¹¹H-). nih.gov

Hydrolysis, the reaction with water, can also contribute to the degradation of some sulfonamides, particularly under acidic or alkaline conditions. At higher temperatures, for example, sulfacetamide solutions can degrade to its hydrolysis product, sulfanilamide (B372717), following first-order rate kinetics. wikipedia.org However, many sulfonamides are relatively resistant to biodegradation. wikipedia.orgresearchgate.net The specific kinetics of these degradation pathways for Sulfasuccinamide (B1206736) sodium are not well-documented in publicly available literature, necessitating extrapolation from data on structurally similar sulfonamides.

Biotransformation Processes in Environmental Systems (e.g., soil, aquatic environments)

Biotransformation, or degradation by microorganisms, is a crucial process governing the fate of antibiotics in soil and aquatic systems. The effectiveness of microbial degradation of sulfonamides depends on various factors, including the specific compound, microbial community composition, and environmental conditions like pH and temperature. nih.govscilit.com

In environmental systems, microorganisms such as bacteria, fungi, and algae can produce oxidoreductase enzymes capable of degrading sulfonamides. nih.gov The primary biological transformation pathways often mirror chemical degradation, targeting the amino group and the sulfonamide bridge. nih.gov Common biotransformation reactions unique to biological systems include:

Formylation/Acetylation: The addition of a formyl or acetyl group to the amino moiety. nih.gov

Glycosylation: The attachment of a sugar molecule. nih.gov

Pterin Conjugation: Conjugation with pterin, a precursor to folic acid. nih.gov

Deamination: The removal of the amino group. nih.gov

Studies on soils amended with swine slurry have indicated that higher microbial activity can decrease the persistence of sulfonamides. scilit.com This is attributed to both the increased microbial population and potentially greater bioavailability of the compounds to the degrading organisms. scilit.com However, the inherent antimicrobial nature of these compounds means that at high concentrations, they can inhibit the very microbial communities that would otherwise contribute to their degradation.

Ecotoxicological Research in Non-Target Organisms (e.g., aquatic life, soil microorganisms)

The release of antibiotics into the environment raises concerns about their potential effects on non-target organisms that are vital to ecosystem health. nih.govresearchgate.net Ecotoxicity studies on sulfonamides have revealed varying degrees of toxicity to aquatic organisms, including algae, crustaceans, and fish. researchgate.net

Algae are often found to be the most sensitive aquatic organisms to sulfonamide exposure. researchgate.netnih.gov Sulfacetamide has been reported to be toxic to the green alga Chlorella vulgaris. wikipedia.org Studies on other sulfonamides, such as sulfamethoxazole (B1682508) (SMX), have demonstrated effects on freshwater biofilm communities, including increased mortality and the induction of deformities in diatoms. frontiersin.org Submerged aquatic plants may also be affected; one study showed that exposure to sulfonamides resulted in reduced chlorophyll (B73375) content and growth rates in Vallisneria natans. epa.gov

Sulfonamides are also known to be toxic to soil organisms, which can have broader implications for soil health and nutrient cycling. wikipedia.orgscbt.com While comprehensive ecotoxicological data for Sulfasuccinamide sodium is scarce, the available research on the sulfonamide class points to a clear potential for adverse ecological effects. nih.govresearchgate.netresearchgate.net

Table 1: Ecotoxicity of Selected Sulfonamides on Non-Target Organisms This table presents data for commonly studied sulfonamides to illustrate the potential ecotoxicological effects of the chemical class, due to the limited specific data for this compound.

CompoundOrganismSpeciesEndpointValue (µg/L)Reference
SulfamethoxazoleGreen AlgaePseudokirchneriella subcapitataEC₅₀ (72h)12.8 researchgate.net
SulfamethoxazoleCrustaceanDaphnia magnaEC₅₀ (48h)85,000 researchgate.net
SulfamethoxazoleFishDanio rerioLC₅₀ (96h)>100,000 researchgate.net
Sulfadiazine (B1682646)CyanobacteriaAnabaena flos-aquaeEC₅₀ (72h)41 researchgate.net
SulfamethazineDiatomNavicula pelliculosaEC₅₀ (72h)1,100 frontiersin.org

Analytical Detection and Monitoring in Environmental Matrices

To assess the extent of environmental contamination, robust and sensitive analytical methods are required for the detection and quantification of sulfonamides in complex matrices like water and soil. researchgate.net Due to the typically low concentrations (ng/L to µg/L range) of these compounds in the environment, a sample preconcentration step is usually necessary. researchgate.netnih.gov

Solid-phase extraction (SPE) is the most common technique for extracting and concentrating sulfonamides from water samples. researchgate.netresearchgate.net For soil and sediment samples, methods like microwave-assisted extraction may be employed. researchgate.net

Following extraction, high-performance liquid chromatography (HPLC) is the predominant analytical technique used for separation. researchgate.netnih.gov Detection is often achieved using various detectors:

UV-Vis Detection: A standard detection method, though sometimes lacking the required sensitivity for trace environmental analysis. researchgate.netnih.gov

Fluorescence Detection (FLD): Offers higher sensitivity and selectivity, often requiring a pre-column derivatization step with an agent like fluorescamine. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is the state-of-the-art for environmental antibiotic analysis, providing excellent sensitivity and specificity for unequivocal identification and quantification of target compounds. researchgate.netmdpi.com

These analytical approaches allow for the reliable monitoring of sulfonamide residues in various environmental compartments, which is essential for understanding their distribution, fate, and potential risks. nih.gov

Table 2: Analytical Methods for the Determination of Sulfonamides in Environmental Samples

Analytical TechniqueSample MatrixPre-treatmentLimit of Detection (LOD)Reference
HPLC-DADEnvironmental Water, SeafoodUltrasonic-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)0.7–7.8 µg/L nih.gov
HPLC-FLDSurface Water, SoilSolid-Phase Extraction (SPE)0.004–0.04 µg/L (water) researchgate.net
In-line SPE-Capillary Electrophoresis-UVTap, Bottled, River WaterIn-line Solid-Phase Extraction0.3–0.6 µg/L nih.gov
SPE-HPLC-UVSeawaterSolid-Phase Extraction (SPE)167 ng/L researchgate.net
µ-SPE-HPLCWaterMicro-Solid Phase Extraction (µ-SPE)0.27–0.6 µg/L nih.gov

Future Research Directions and Translational Opportunities for Sulfasuccinamide Sodium

Exploration of Advanced Synthetic Strategies and Novel Analogues

The core sulfonamide scaffold is highly amenable to chemical modification, a characteristic that has been historically exploited to generate a wide array of derivatives with tailored properties. frontiersrj.com Future research on Sulfasuccinamide (B1206736) sodium should prioritize the exploration of modern synthetic methodologies to create novel analogues with enhanced or entirely new functionalities for non-human applications.

Key research thrusts in this area include the application of combinatorial chemistry and high-throughput synthesis to generate large libraries of Sulfasuccinamide sodium derivatives. By systematically modifying the succinic acid and sulfanilamide (B372717) moieties, researchers can explore a vast chemical space to identify compounds with improved potency, selectivity, or novel physical properties. researchgate.netmdpi.com Strategies such as coupling reactions with diverse sulfonyl chlorides or conjugating the core structure with other bioactive molecules, like coumarins or folic acid, could yield analogues with unique biological activity profiles. brieflands.comresearchgate.net Furthermore, the development of more efficient and environmentally friendly "green" synthesis protocols represents a critical area for advancement. nih.gov

The synthesis of structural analogues, such as sulfenamides and sulfinamides, could also be explored to understand the binding contributions of each part of the molecule to its biological targets, potentially leading to the design of more potent and specific agents. acs.org

Table 1: Potential Advanced Synthetic Strategies for this compound Analogues

Synthetic Strategy Objective Potential Outcome
Combinatorial Chemistry Generation of diverse chemical libraries. Rapid identification of lead compounds with enhanced properties.
Bio-conjugation Coupling with other bioactive molecules (e.g., folic acid, coumarins). brieflands.comresearchgate.net Creation of dual-action agents or targeted delivery systems.
Pd-Catalyzed Cross-Coupling Efficient formation of C-S bonds for structural diversification. Access to novel chemical scaffolds not achievable through traditional methods.
Flow Chemistry Scalable and controlled synthesis. Improved yield, purity, and safety for industrial-scale production.

Deeper Mechanistic Elucidation in Complex Non-Human Biological Systems

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. msdvetmanual.comyoutube.com This blockade halts the production of nucleotides and amino acids, leading to a bacteriostatic effect. nih.govmdpi.com While this pathway is well-established for many bacteria, the precise molecular interactions and downstream effects of this compound in more complex biological systems, particularly non-human pathogens, remain a fertile ground for investigation.

Future research should aim to move beyond simple bacterial models and explore the compound's effects within complex protozoan pathogens, such as those responsible for coccidiosis and toxoplasmosis in livestock, where sulfonamides have historically been used. veteriankey.comnih.gov Investigating its impact on the unique metabolic pathways of these eukaryotic organisms could reveal novel mechanisms of action or resistance. veteriankey.com For example, while sulfonamides are thought to inhibit protozoal dihydrofolate synthetase, the full extent of their activity is not completely understood. veteriankey.com

Moreover, the effect of this compound on microbial communities, such as the gut microbiota of agricultural animals or soil ecosystems, is largely unexplored. Research in this area could elucidate its impact on microbial ecology, potentially leading to strategies that mitigate the development of widespread antibiotic resistance. msdvetmanual.com Studies have shown that sulfonamides can be less effective in purulent environments where PABA is released from decaying cells, highlighting the need to understand the drug's activity in the context of a whole biological system. msdvetmanual.com

Integration of Multi-Omics Data in Pre-clinical Research Endeavors

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the system-wide effects of a chemical compound. brieflands.commetwarebio.com Integrating multi-omics data into pre-clinical studies of this compound would provide a holistic view of its biological impact, moving beyond a single target to a network-level understanding.

Proteomics , the large-scale study of proteins, can be used to identify the full spectrum of protein targets that this compound interacts with in a given non-human system. brieflands.comjapsonline.com This could confirm its interaction with dihydropteroate synthase and simultaneously uncover potential off-target effects that might contribute to its efficacy or side effects. brieflands.com

Metabolomics , which analyzes the complete set of small-molecule metabolites, offers a direct readout of a drug's impact on cellular metabolism. nih.gov Applying metabolomics to bacteria or protozoa treated with this compound would not only confirm the disruption of the folate pathway but could also reveal other perturbed metabolic nodes, offering clues to novel mechanisms of action or strategies to overcome resistance. tandfonline.com This approach can provide a functional signature of drug activity, complementing proteomic data. nih.govnih.gov

Table 2: Potential Applications of Multi-Omics in this compound Research

Omics Technology Research Question Potential Finding
Proteomics What are the direct and indirect protein targets? Identification of novel binding partners and off-target effects. japsonline.com
How does protein expression change upon treatment? Understanding cellular response and resistance mechanisms.
Metabolomics How does the compound alter cellular metabolism? Confirmation of folate pathway disruption and discovery of other affected metabolic pathways. nih.govtandfonline.com
What are the metabolic biomarkers of efficacy? Identification of small molecules that indicate successful target engagement.

| Integrated Multi-Omics | What is the system-wide biological response? | A comprehensive model of the drug's mechanism of action, linking protein changes to metabolic outcomes. |

Identification of New Non-Human Biomedical or Industrial Applications

Expanding the utility of this compound beyond its traditional roles requires creative exploration of its chemical properties for new applications in non-human contexts. The inherent chemical functionalities of the molecule—a sulfonamide group and a dicarboxylic acid moiety—suggest potential that has yet to be fully tapped.

In veterinary medicine , where sulfonamides are widely used, novel formulations or derivatives of this compound could be developed for targeted applications. tu.edu.iqresearchgate.netpatsnap.comymaws.com For instance, its structure could be modified for use in bioconjugation to develop targeted delivery systems for other veterinary drugs or for use in diagnostic assays. researchgate.net

In agriculture , sulfonamide derivatives have been investigated for herbicidal and antifungal properties. nih.gov Research could focus on developing this compound analogues that are effective against specific plant pathogens or weeds, leveraging its established synthesis pathways.

In industrial chemistry , the surfactant-like properties endowed by the succinic acid portion could be explored. Sulfonic acids are used as surfactants in detergents, and the specific structure of this compound could be optimized for specialized cleaning, emulsifying, or dispersing applications. capitalresin.com Sodium sulfinates are also valuable building blocks for organosulfur compounds, suggesting a potential role for this compound as a chemical intermediate in various industrial syntheses. rsc.org Further research could also investigate its potential use in creating antimicrobial coatings or materials, a concept explored with related compounds. capitalresin.com

Q & A

Q. What are the optimal synthetic pathways for Sulfasuccinamide sodium, and how should experimental protocols be designed to ensure reproducibility?

Methodological Answer: Synthesis protocols must detail reagents, catalysts, reaction conditions (temperature, pH, time), and purification steps. For reproducibility, follow guidelines from and :

  • Use IUPAC nomenclature for compound identification.
  • Characterize intermediates and final products via NMR, HPLC, or mass spectrometry .
  • Include validation steps (e.g., yield optimization, purity thresholds >95%) and reference standard operating procedures (SOPs) for equipment calibration .
  • Document deviations from established methods (e.g., solvent substitutions) to aid troubleshooting .

Q. How should researchers standardize analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Employ validated chromatographic techniques (e.g., reverse-phase HPLC with UV detection) and optimize mobile phases for peak resolution .
  • Validate methods per ICH guidelines: assess linearity (R² >0.99), precision (%RSD <2%), and recovery rates (90–110%) .
  • Use internal standards (e.g., deuterated analogs) to correct matrix effects .
  • Cross-validate results with orthogonal methods like LC-MS to resolve discrepancies .

Q. What criteria should guide the selection of in vitro models for preliminary toxicity screening of this compound?

Methodological Answer:

  • Prioritize cell lines with relevance to the target tissue (e.g., renal cells for nephrotoxicity studies).
  • Define endpoints (e.g., IC₅₀, apoptosis markers) and controls (positive/negative) to minimize false positives .
  • Use high-content screening (HCS) for multi-parametric analysis and dose-response modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound across different biological systems?

Methodological Answer:

  • Conduct systematic reviews to map MoA hypotheses (e.g., enzyme inhibition vs. oxidative stress) and identify knowledge gaps .
  • Use in silico docking studies to predict binding affinities to target proteins (e.g., dihydropteroate synthase) and validate via mutagenesis assays .
  • Perform pathway enrichment analysis on transcriptomic data to detect context-dependent signaling cascades .
  • Replicate conflicting studies under standardized conditions (e.g., identical cell lines, exposure durations) to isolate variables .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?

Methodological Answer:

  • Apply mixed-effects models to account for inter-subject variability and missing data .
  • Use non-linear regression (e.g., Hill equation) to model dose-response relationships and calculate EC₅₀ values .
  • Adjust for confounding factors (e.g., metabolic clearance rates) via stratified analysis or propensity scoring .

Q. How should multi-omics data (proteomic, metabolomic) be integrated to elucidate this compound’s off-target effects?

Methodological Answer:

  • Use network pharmacology tools (e.g., STRING, KEGG) to map protein-metabolite interactions and identify hub nodes .
  • Apply machine learning (e.g., random forests) to prioritize biomarkers correlated with adverse outcomes .
  • Validate findings with targeted assays (e.g., ELISA for candidate proteins) .

Data Presentation and Validation

Q. What are the best practices for presenting conflicting spectroscopic data (e.g., NMR shifts) in this compound studies?

Methodological Answer:

  • Tabulate raw data alongside reference values (e.g., published NMR spectra) to highlight discrepancies .
  • Annotate figures with error bars or confidence intervals to indicate measurement uncertainty .
  • Discuss potential sources of variation (e.g., solvent polarity, temperature) and propose validation experiments (e.g., 2D NMR) .

Q. How can researchers ensure methodological transparency when publishing negative or inconclusive results for this compound?

Methodological Answer:

  • Pre-register study protocols (e.g., on Open Science Framework) to mitigate publication bias .
  • Include detailed supplementary materials: raw datasets, instrument logs, and failed experiment summaries .
  • Use the ARRIVE or CONSORT checklists for reporting rigor .

Cross-Disciplinary Applications

Q. What strategies are effective for adapting this compound research protocols to environmental toxicology studies?

Methodological Answer:

  • Simulate environmental degradation (e.g., photolysis, hydrolysis) and quantify breakdown products via GC-MS .
  • Use ecotoxicological models (e.g., Daphnia magna assays) to assess acute/chronic toxicity .
  • Apply life-cycle assessment (LCA) frameworks to evaluate ecological persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.